molecular formula C18H32O16 B1671595 Globotriose CAS No. 66580-68-5

Globotriose

Cat. No.: B1671595
CAS No.: 66580-68-5
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-ANKSBSNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Globotriose, also known as Galalpha1,4Gal-beta1,4Glc, is an important cell surface epitope . It acts as the receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Mode of Action

The interaction of this compound with its targets primarily involves the binding of Shiga-like toxins to the this compound epitope on the cell surface . This binding facilitates the entry of the toxins into the cell, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the pathogenesis of bacterial infections and cancers . The binding of Shiga-like toxins to this compound can disrupt normal cellular functions, leading to disease states.

Pharmacokinetics

It is known that the compound is involved in enzymatic synthesis processes . The enzyme Aga Bf 3S, for example, can synthesize this compound as a single transglycosylation product .

Result of Action

The binding of Shiga-like toxins to this compound on the cell surface can lead to the internalization of the toxins, disrupting normal cellular functions . This can result in the pathogenesis of bacterial infections and potentially contribute to cancer development .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzyme Aga Bf 3S, which synthesizes this compound, shows maximum activity at pH 4.5 and 40 °C . It is stable at pH 4.0–11.0 below 40 °C and is metal-independent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Globotriose can be synthesized through enzymatic methods. One efficient method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1–4 regioselectivity. The reaction is carried out at pH 4.5 and 40°C, resulting in a maximum yield of 32.4% .

Another approach involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and inorganic pyrophosphatase. This method uses galactose as the initial substrate and achieves this compound on preparative scales .

Industrial Production Methods: Large-scale production of this compound can be achieved using genetically engineered bacterial strains. For example, a recombinant Escherichia coli strain has been developed to produce this compound trisaccharide and its derivatives. This method is economical and allows for the generation of ligand diversity for carbohydrate

Biological Activity

Globotriose, a trisaccharide composed of galactose and glucose (Galα1-4Galβ1-4Glc), plays a critical role in various biological processes, particularly in its interaction with pathogens and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and implications in disease treatment.

Structure and Synthesis

This compound is a significant cell surface epitope that serves as a receptor for Shiga-like toxins (Stx) produced by pathogenic bacteria such as Escherichia coli. The synthesis of this compound has been achieved through various enzymatic and recombinant methods, highlighting its importance in therapeutic applications. For instance, a novel α-galactosidase gene (agaBf3S) from Bacteroides fragilis was cloned and expressed in E. coli, facilitating efficient production of this compound with a maximum yield of 32.4% under optimized conditions .

Inhibition of Pathogen Binding
Research indicates that this compound can inhibit the binding of uropathogenic E. coli to epithelial cells. In vitro studies demonstrated that this compound at concentrations as low as 5 mg/ml completely inhibited cell agglutination and reduced bacterial binding by 10 to 100-fold . This mechanism is particularly relevant for preventing urinary tract infections (UTIs), where the attachment of bacteria to the urinary tract lining is a critical step in infection establishment.

Toxin Neutralization
this compound has also shown promise in neutralizing the effects of Shiga toxins. Studies involving gold nanoparticles encapsulated with this compound demonstrated effective inhibition of Stx toxicity, suggesting that this compound can serve as a multivalent binding agent that reduces the biological activity of these toxins . Additionally, polymers containing clustered this compound units were developed to bind Stx with high affinity, significantly reducing cytotoxic effects in vivo .

Pharmacokinetics and Efficacy

The pharmacokinetics of this compound were evaluated in BALB/c mice, revealing rapid clearance from plasma with a half-life of approximately 6 minutes and sustained urinary excretion for up to 12 hours post-administration . This rapid excretion profile indicates that this compound could be an effective therapeutic agent for acute infections.

Efficacy Study Results

A proof-of-principle study demonstrated that this compound could effectively reduce established bladder colonization by E. coli JR1 in mice models. The treatment resulted in significant reductions in bacterial load, supporting its potential use as an alternative therapy for UTIs .

Research Findings Summary

Study Focus Findings
Synthesis Method Recombinant expression of α-galactosidase from Bacteroides fragilis yielded high yields of this compound .
Inhibition of Bacterial Binding This compound inhibited E. coli binding by 10-100 fold at 5 mg/ml concentration .
Toxin Neutralization Gold nanoparticles with this compound inhibited Shiga toxin toxicity effectively .
Pharmacokinetics Rapid clearance (t½ = 6 min) and sustained urinary levels (>5 mg/ml) for 12 hours post-injection .
In Vivo Efficacy This compound reduced bladder colonization by E. coli JR1 significantly in mouse models .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ANKSBSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80446-87-3
Record name 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.